(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Overview
Description
It is a potent proinflammatory mediator formed by the oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ . This compound plays a significant role in various biological processes, including inflammation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxo-6E,8Z,11Z,14Z-octadecadienoic acid is synthesized through the oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ . The reaction conditions favoring this synthesis include oxidative stress and activation of the respiratory burst in phagocytic cells .
Industrial Production Methods
The industrial production of 5-oxo-ODE involves the large-scale synthesis of 5S-HETE, followed by its enzymatic oxidation using 5-hydroxyeicosanoid dehydrogenase. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-6E,8Z,11Z,14Z-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of 5S-HETE
Reduction: It can be reduced back to 5S-HETE under certain conditions
Substitution: The compound can participate in substitution reactions with other molecules
Common Reagents and Conditions
Oxidation: NADP+ is a crucial cofactor for the oxidation of 5S-HETE to 5-oxo-ODE
Reduction: Reducing agents such as NADPH can convert 5-oxo-ODE back to 5S-HETE
Major Products Formed
Scientific Research Applications
5-Oxo-6E,8Z,11Z,14Z-octadecadienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions involving polyunsaturated fatty acids
Biology: The compound is studied for its role in inflammation and immune response, particularly in conditions such as asthma and other eosinophilic diseases
Medicine: Research has shown that 5-oxo-ODE promotes the survival and proliferation of cancer cell lines, making it a potential target for cancer therapy
Industry: The compound is used in the development of therapeutic agents targeting the OXE receptor, which is involved in various inflammatory and allergic responses
Mechanism of Action
5-Oxo-6E,8Z,11Z,14Z-octadecadienoic acid exerts its effects by binding to the G protein-coupled OXE receptor (OXER1). This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes/macrophages, and various cancer cell lines . Upon binding to the OXE receptor, 5-oxo-ODE activates various second messenger pathways, leading to the release of inflammatory mediators and promoting cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator similar to 5-oxo-ODE, formed by the oxidation of 5S-HETE
5-Oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid: Another derivative of 5S-HETE with similar biological activities.
Uniqueness
5-Oxo-6E,8Z,11Z,14Z-octadecadienoic acid is unique due to its specific binding affinity to the OXE receptor and its potent proinflammatory effects. Its role in promoting cancer cell survival and proliferation also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10-,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMHFYOIJMUMN-HSINTONASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C=C\C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858268 | |
Record name | (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021188-25-9 | |
Record name | (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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